

Core Function of p97/VCP and Rationale for Inhibition

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Compound of Interest

Compound Name: CRA-026440

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p97/VCP is an essential enzyme involved in a multitude of cellular processes, primarily through its role in the ubiquitin-proteasome system (UPS) and autophagy.[2][3][5] It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum (ER), mitochondria, and chromatin, thereby targeting them for degradation by the proteasome.[2][3] This activity is crucial for maintaining protein quality control, a process that is often under high demand in rapidly proliferating cancer cells.[2][6] Consequently, cancer cells can be more sensitive to the disruption of protein homeostasis, making p97/VCP an attractive target for cancer therapy.[2][4][6] Inhibition of p97/VCP leads to the accumulation of misfolded and ubiquitinated proteins, inducing proteotoxic stress and ultimately leading to cancer cell death.[2]

Introduction to CB-5083: A p97/VCP Inhibitor

CB-5083 is a potent, orally bioavailable, first-in-class inhibitor of the p97/VCP ATPase that has advanced into clinical trials.[2][4][5] It acts as an ATP-competitive inhibitor, binding to the D2 ATPase domain of p97.[7] The D2 domain is responsible for the majority of p97's ATPase activity.[6] By blocking ATP hydrolysis, CB-5083 disrupts the normal function of p97/VCP, leading to the accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR), which can trigger apoptosis in cancer cells.[2]

Quantitative Data for p97/VCP Inhibitors

The following table summarizes key quantitative data for CB-5083 and other notable p97/VCP inhibitors for comparative purposes.

Inhibitor	Type	Target Domain	IC50 (p97 ATPase activity)	Cell Proliferation IC50	Reference
CB-5083	ATP-competitive	D2	10 nM	Varies by cell line	[7]
NMS-873	Allosteric	D1-D2 linker	30 nM	Varies by cell line	[8]
PPA	Covalent	D2 (Cys522)	0.6 ± 0.2 µM	HCT116: 2.7 µM, HeLa: 6.1 µM, RPMI8226: 3.4 µM	[3]
DBeQ	ATP-competitive	D2	~1 µM	Varies by cell line	[3]
ML240/ML241	ATP-competitive	D2	~100 nM	Varies by cell line	[3]
VCP/p97 inhibitor-1	Not specified	Not specified	54.7 nM	A549: 2.9 µM, RPMI8226: 0.86 µM	[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize p97/VCP inhibitors are provided below.

Protocol 1: p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 and the inhibitory effect of compounds like CB-5083.

Materials:

- Purified recombinant human p97 protein

- p97 inhibitor (e.g., CB-5083)
- ATP
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM TCEP)
- Phosphate detection reagent (e.g., Malachite green-based)

Procedure:

- Prepare a reaction mixture containing the assay buffer and purified p97 protein.
- Add varying concentrations of the p97 inhibitor or a vehicle control (e.g., DMSO).
- Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding a defined concentration of ATP.
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
- Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Protocol 2: Western Blot for Ubiquitinated Protein Accumulation

This protocol is used to detect the cellular accumulation of ubiquitinated proteins following treatment with a p97 inhibitor.

Materials:

- Cell culture reagents
- p97 inhibitor (e.g., CB-5083)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA or Bradford protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-ubiquitin, anti-p97, anti-GAPDH or β -actin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent detection reagent

Procedure:

- Culture cells to the desired confluency and treat them with various concentrations of the p97 inhibitor or DMSO for different time points (e.g., 1, 4, 6, 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

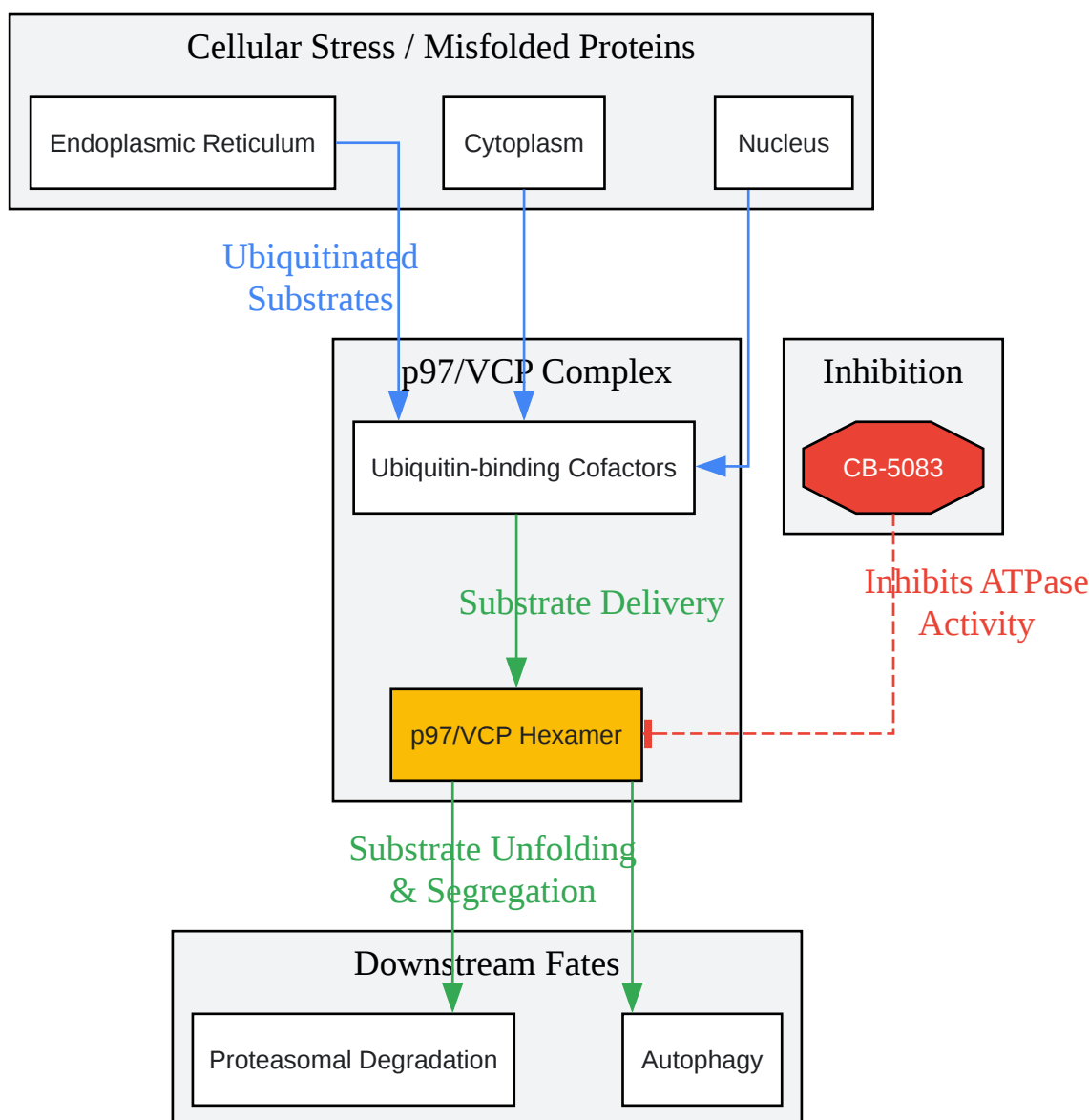
- Quantify the band intensities and normalize to a loading control to determine the relative accumulation of ubiquitinated proteins.

Signaling Pathways and Experimental Workflows

The inhibition of p97/VCP by compounds such as CB-5083 has profound effects on several cellular signaling pathways, primarily those related to protein homeostasis.

p97/VCP's Role in Protein Homeostasis and the Effect of Inhibition

p97/VCP is a central hub for cellular protein quality control. It recognizes and processes ubiquitinated substrates from various cellular compartments, including the ER, cytoplasm, and nucleus. Its inhibition disrupts these processes, leading to the accumulation of toxic protein aggregates and the activation of stress response pathways.

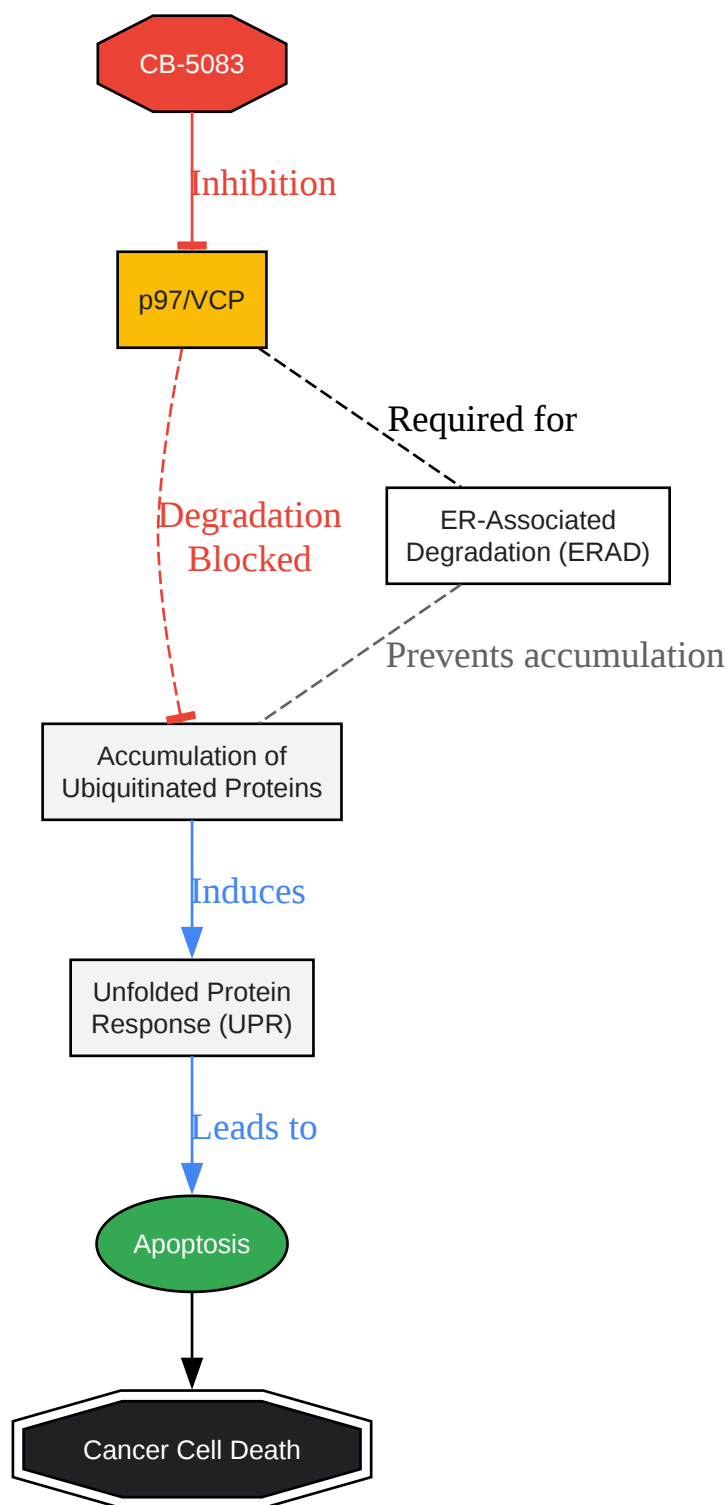


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Caption: p97/VCP function in protein homeostasis and its inhibition by CB-5083.

Signaling Consequences of p97/VCP Inhibition

The disruption of protein degradation pathways by p97/VCP inhibitors triggers a cascade of cellular stress responses. The accumulation of misfolded proteins in the endoplasmic reticulum activates the Unfolded Protein Response (UPR). Chronic UPR activation can shift the cellular signaling from a pro-survival to a pro-apoptotic state.

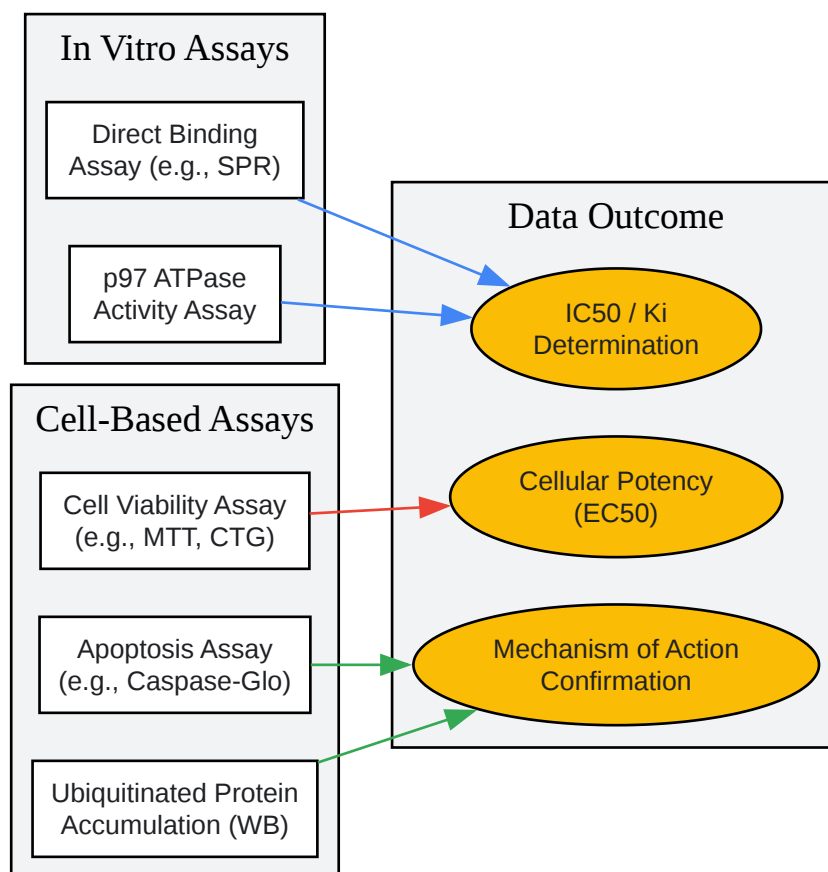


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Caption: Signaling cascade initiated by p97/VCP inhibition leading to apoptosis.

Experimental Workflow for Assessing p97/VCP Inhibitor Efficacy

A typical workflow to evaluate a novel p97/VCP inhibitor would involve a series of in vitro and cell-based assays.



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